molecular formula C9H7N3O4 B3302335 5-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 916212-00-5

5-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B3302335
CAS No.: 916212-00-5
M. Wt: 221.17 g/mol
InChI Key: MOIIRWONWNLXQH-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 916212-00-5) is a high-value chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold recognized for its significant role in the development of targeted protein kinase inhibitors . The presence of both methoxycarbonyl and carboxylic acid functional groups at the 5- and 7-positions provides versatile handles for further synthetic modification, enabling researchers to create diverse libraries of potential bioactive molecules . This compound is primarily utilized in anticancer research, particularly in the rational design of small-molecule inhibitors for enzymes such as phosphoinositide 3-kinase δ (PI3Kδ) and Tropomyosin receptor kinases (Trks) . The pyrazolo[1,5-a]pyrimidine scaffold is a fundamental structure in several FDA-approved therapeutics, including the TRK inhibitors Larotrectinib and Entrectinib, highlighting its critical importance in oncology drug development . Its planar and rigid fused heterocyclic system allows for optimal interactions with the ATP-binding pockets of various kinases, making it an ideal template for creating potent and selective inhibitors . Beyond its therapeutic applications, derivatives of this heterocyclic core have also shown promise in material science as functional fluorophores due to their tunable photophysical properties . Intended Use & Disclaimer: This product is provided 'For Research Use Only'. It is strictly intended for use in laboratory research and development and is not for use in humans, as a diagnostic tool, or for any other clinical, veterinary, or therapeutic applications. Researchers should handle this compound with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

5-methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(15)5-4-6(8(13)14)12-7(11-5)2-3-10-12/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIIRWONWNLXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=NN2C(=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate pyrazolopyrimidine precursors under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Synthetic Strategies

The synthesis of 5-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can be achieved through various methods, primarily involving cyclization reactions of substituted pyrazoles with electrophiles or β-dicarbonyl compounds.

  • Cyclization with Electrophiles: The reaction of 3-substituted-5-amino-1H-pyrazoles with electrophiles such as benzylidene malononitrile has been reported to yield 7-amino derivatives through selective cyclization under microwave irradiation. This method enhances regioselectivity, favoring the formation of 7-amino derivatives over their isomers .

  • Condensation Reactions: Another common approach involves the condensation of 5-amino-pyrazoles with β-dicarbonyl compounds. In this reaction, the amino group acts as a nucleophile, attacking the carbonyl carbon and subsequently undergoing cyclization to form the pyrimidine ring. The choice of β-dicarbonyl compound significantly influences the substitution pattern on the pyrimidine ring, allowing for fine-tuning of the final product's properties .

Key Reaction Conditions

The following table summarizes some key reaction conditions and yields for synthesizing derivatives of pyrazolo[1,5-a]pyrimidines:

EntryReaction ConditionsYield (%)
1Microwave irradiation (120 °C, 20 min)85
2Reflux in ethanol with acetic acid74
3Condensation with β-dicarbonyl in acidic medium92
4Cyclization under solvent-free conditions60

These conditions highlight the efficiency of microwave-assisted reactions and the importance of solvent choice in determining yield and selectivity.

Reaction Mechanism

The mechanism for synthesizing pyrazolo[1,5-a]pyrimidines typically involves several steps:

  • Nucleophilic Attack: The amino group of the pyrazole attacks the electrophilic carbon of a carbonyl compound.

  • Cyclization: Following nucleophilic addition, intramolecular cyclization occurs to form a new ring structure.

  • Dehydration: The final step often involves dehydration to yield the stable pyrazolo[1,5-a]pyrimidine core.

This mechanism is crucial for understanding how different substituents can affect regioselectivity and yield in synthetic pathways.

Regioselectivity Factors

Research has shown that factors such as temperature, solvent choice, and reaction time can significantly influence the regioselectivity of the reactions involving pyrazolo[1,5-a]pyrimidines. For instance:

  • Microwave Irradiation: This technique has been shown to favor specific isomer formation by providing uniform heating and reducing reaction times .

  • Solvent Effects: The use of polar solvents can stabilize certain intermediates over others, thus directing the reaction towards a specific product.

Scientific Research Applications

Structural Overview

The compound features a fused pyrazole and pyrimidine ring structure, which contributes to its unique chemical properties. The methoxycarbonyl group at position 5 and the carboxylic acid at position 7 enhance its reactivity and potential for further functionalization.

Synthesis Approaches

Various synthetic strategies have been developed for the preparation of pyrazolo[1,5-a]pyrimidine derivatives, including:

  • Cyclocondensation Reactions : Utilizing 1,3-biselectrophilic compounds with NH-3-aminopyrazoles allows for versatile structural modifications at various positions on the ring system .
  • Pericyclic Reactions : Recent protocols have demonstrated the synthesis of these compounds from acyclic precursors through [4 + 2] cycloaddition reactions, highlighting scalability and efficiency .

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Trk Inhibition : Compounds derived from this scaffold have been identified as potent inhibitors of Trk receptors (tropomyosin receptor kinases), which are implicated in various solid tumors. A notable compound demonstrated an IC50 value of 1.7 nM against TrkA .
  • Structure-Activity Relationship (SAR) studies reveal that modifications at specific positions enhance selectivity and potency against cancer cell lines .

Enzymatic Inhibition

The compound has shown promise in inhibiting various enzymes, making it a candidate for drug development:

  • Kinase Inhibition : The presence of specific substituents enhances binding affinity to target enzymes, contributing to its potential as a therapeutic agent in treating diseases related to dysregulated kinase activity .

Material Science Applications

The unique photophysical properties of pyrazolo[1,5-a]pyrimidines make them suitable for applications in material science:

  • Fluorophores : The compound can be modified to serve as a fluorophore in imaging applications due to its ability to undergo excited-state intramolecular proton transfer (ESIPT), which is crucial for fluorescence behavior .
  • Solid-State Properties : The capacity of these compounds to form crystals with distinct conformational characteristics enhances their applicability in solid-state devices .

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity against HCT116 colorectal cancer cells. The findings indicated that certain modifications significantly improved their efficacy compared to standard treatments.

Case Study 2: Fluorescent Probes

Another investigation focused on synthesizing derivatives with varying electron-withdrawing and electron-donating groups at position 7 to enhance their fluorescent properties. These compounds were successfully utilized in biological imaging, demonstrating their versatility beyond medicinal applications.

Data Summary Table

Property/ActivityValue/Description
IC50 against TrkA1.7 nM
Anticancer ActivitySignificant against HCT116
Synthesis MethodsCyclocondensation, Pericyclic
Potential UsesAnticancer drugs, Fluorescent probes
Photophysical PropertiesESIPT behavior

Mechanism of Action

The mechanism by which 5-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely, depending on the biological context.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ primarily in substituents at positions 5 and 7, which significantly influence their chemical reactivity, solubility, and biological activity. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Features/Applications References
Target Compound 5-Methoxycarbonyl, 7-COOH C₁₀H₇N₃O₄ 233.19 1072152-50-1 High solubility, H-bond donor
5-Methyl-7-pentafluoroethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5-Methyl, 7-C₂F₅, 2-COOH C₁₂H₉F₅N₃O₂ 338.22 676469-64-0 Lipophilic, potential agrochemical use
5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid 5-CF₃, 7-COOH C₈H₄F₃N₃O₂ 231.13 Not specified Metabolic stability, electron-deficient core
5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid 5-(4-F-C₆H₄), 3-Me, 7-COOH C₁₅H₁₁FN₃O₂ 292.27 529476-77-5 Aromatic bulk, potential kinase inhibition
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5-Furan-2-yl, 7-CF₃, 2-COOH C₁₂H₆F₃N₃O₃ 297.19 313968-60-4 Heteroaromatic, dual functional groups
5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid 5-(3-MeO-C₆H₄), 7-COOH C₁₄H₁₁N₃O₃ 269.26 897552-34-0 Enhanced π-stacking ability

Key Observations :

  • Aromatic Substituents : Derivatives with fluorophenyl or methoxyphenyl groups (e.g., ) introduce steric bulk and π-stacking capabilities, which are advantageous in targeting hydrophobic enzyme pockets.
  • Carboxylic Acid Position: The 7-carboxylic acid group (common to all listed compounds) serves as a hydrogen bond donor/acceptor, critical for interactions with biological targets like proteases or kinases .

Biological Activity

5-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and receptor inhibition. The molecular formula of this compound is C9_9H7_7N3_3O4_4, with a molecular weight of 221.17 g/mol .

  • Chemical Name : this compound
  • CAS Number : 916212-00-5
  • Molecular Formula : C9_9H7_7N3_3O4_4
  • Molecular Weight : 221.17 g/mol

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
  • Inhibition of Tropomyosin Receptor Kinases (Trk)
  • Potential as a PI3Kδ Inhibitor

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. In particular, compounds derived from this scaffold have demonstrated significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity

A study evaluated the effects of pyrazolo[1,5-a]pyrimidine derivatives on the NCI 60 human tumor cell line panel. Notably, certain derivatives exhibited IC50_{50} values in the low micromolar range against breast cancer cell lines such as MDA-MB-468 and T-47D. For instance:

  • Compound 12b showed an IC50_{50} value of 3.343 ± 0.13 μM against MDA-MB-468 cells, indicating potent anticancer activity .

Table: Anticancer Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50_{50} (μM)
12aMDA-MB-4684.792 ± 0.21
12bT-47D3.343 ± 0.13
StaurosporineMDA-MB-4686.358 ± 0.24

Inhibition of Tropomyosin Receptor Kinases (Trk)

The compound has also been investigated as a potential inhibitor of Trk receptors, which are implicated in various cancers and neurodegenerative diseases.

Study Findings

In one study, novel derivatives exhibited potent Trk inhibitory activities with IC50_{50} values less than 5 nM for several compounds . This suggests that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance its efficacy against Trk-related pathways.

Potential as a PI3Kδ Inhibitor

Another area of interest is the compound's potential as a selective inhibitor for phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in immune responses and cancer progression.

Mechanistic Insights

Research indicates that structural modifications to the pyrazolo[1,5-a]pyrimidine scaffold can lead to enhanced selectivity and potency towards PI3Kδ inhibition . This could provide new avenues for targeted therapies in oncology and inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for preparing 5-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid and its derivatives?

The core scaffold is synthesized via cyclocondensation of 3-aminopyrazole derivatives (e.g., methyl 5-amino-1H-pyrazole-4-carboxylate) with 1,3-dicarbonyl equivalents (e.g., β-keto esters) in acetic acid at 80°C . Subsequent hydrolysis of the ester group (e.g., using LiOH in aqueous methanol) yields the carboxylic acid. Late-stage derivatization at the 3-position can be achieved via bis(pentafluorophenyl) carbonate (BPC)-mediated amidation, producing carboxamides in 55–87% yields .

Q. Which spectroscopic methods are critical for characterizing pyrazolo[1,5-a]pyrimidine derivatives?

Key techniques include:

  • 1H/13C NMR for confirming substitution patterns and ring fusion.
  • HRMS for molecular weight validation (e.g., [M+H]+ matches calculated values within 0.0003 Da) .
  • IR spectroscopy to identify carbonyl stretches (e.g., ester C=O at ~1700 cm⁻¹) .
  • X-ray crystallography to resolve ambiguities in regiochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers optimize the hydrolysis of ester intermediates to carboxylic acids in pyrazolo[1,5-a]pyrimidine synthesis?

Hydrolysis of methyl esters (e.g., compound 3 ) is challenging due to steric hindrance. While aqueous NaOH fails, prolonged treatment with LiOH in methanol (12–24 h) achieves hydrolysis in 54% yield. Key considerations:

  • Avoid excessive heat to prevent Boc-group cleavage .
  • Monitor reaction progress via TLC or LC-MS to minimize over-degradation.
Reagent Conditions Yield Reference
NaOH (aq.)Reflux, 6 h0%
LiOH/MeOHRT, 24 h54%

Q. What strategies resolve contradictions in literature reports on 5-(2-aminoethyl) substituted pyrazolo[1,5-a]pyrimidines?

SciFinder® lists 135 examples of 5-(2-aminoethyl) derivatives, yet no detailed procedures exist . To address this:

  • Use Boc-benzyl protection during synthesis to prevent unwanted side reactions .
  • Validate regiochemistry via NOESY (e.g., spatial proximity between H-3 and CH2 protons) .
  • Cross-reference synthetic intermediates (e.g., methyl 5-[benzyl(tert-butoxycarbonyl)amino]-3-oxopentanoate) with published spectral data .

Q. How do structural modifications at the 5- and 7-positions influence biological activity?

  • 5-Position : Methoxycarbonyl groups enhance solubility but may reduce enzyme affinity. Trifluoromethyl substitutions (e.g., in anticancer derivatives) improve metabolic stability .
  • 7-Position : Carboxylic acids enable salt formation for pharmacokinetic optimization, while carboxamides (e.g., 5a–h ) show cathepsin B/K inhibition (IC50 < 1 µM) .

Q. What methodological considerations are critical when designing enzyme inhibition assays for cathepsins B/K?

  • Use fluorogenic substrates (e.g., Z-FR-AMC for cathepsin B) to quantify activity.
  • Include E-64 (irreversible inhibitor) as a positive control.
  • Pre-incubate compounds with enzymes (30 min, 37°C) to assess time-dependent inhibition .
  • Analyze dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values.

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data for pyrazolo[1,5-a]pyrimidine derivatives?

Discrepancies in NMR shifts (e.g., H-3 protons in isomers) can arise from:

  • Tautomerism : Pyrazolo[1,5-a]pyrimidines may exist as 4,7-dihydro or fully aromatic forms, detectable via D2O exchange experiments .
  • Solvent effects : Compare data in DMSO-d6 vs. CDCl3 to identify artifactual shifts .
  • Regiochemical ambiguity : Use NOESY/ROESY to confirm spatial relationships (e.g., H-3 proximity to substituents) .

Methodological Recommendations

  • Synthetic Optimization : Screen activating agents (CDI, EEDQ, BPC) for amidation; BPC gives superior yields (up to 87%) .
  • By-product Mitigation : Avoid temperatures >80°C during cyclization to prevent Boc-deprotection .
  • Biological Assays : Prioritize derivatives with logP < 3 and TPSA > 80 Ų for improved blood-brain barrier penetration in neuropharmacological studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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5-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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5-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

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